molecular formula C10H14N6 B1443973 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine CAS No. 1342502-41-3

2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

Cat. No. B1443973
M. Wt: 218.26 g/mol
InChI Key: WWTFYKCTCDKRFT-UHFFFAOYSA-N
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Description

“2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine” is a derivative of triazolopyrazine . Triazolopyrazine derivatives are nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

The synthesis of triazolopyrazine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The new compounds are synthesized via aromatic nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of triazolopyrazine derivatives is characterized using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrazine derivatives include aromatic nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrazine derivatives are determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Synthesis and Derivation

  • Adenosine Receptor Antagonists : The synthesis of piperazine-derived [1,2,4]triazolo[1,5-a]pyrazines, like the compound , has been achieved, with some derivatives showing moderate binding affinity and selectivity over adenosine A2a receptors. This suggests potential applications in neurological disorders or as a component of receptor-targeted drug development (Peng et al., 2005).

Antimicrobial Properties

  • Antibacterial and Antifungal Activity : Piperazine and triazolo-pyrazine derivatives have shown significant antimicrobial activity. This includes effectiveness against bacterial strains like A. baumannii, indicating potential use in developing new antimicrobials (Patil et al., 2021).

Pharmaceutical Applications

  • Dipeptidyl Peptidase-4 Inhibitors : Triazolo-pyridazine-6-yl-substituted piperazines, a related class of compounds, have been synthesized and evaluated for their inhibition of Dipeptidyl peptidase-4 (DPP-4), showing potential as anti-diabetic medications (Bindu et al., 2019).

Genotoxicity Studies

  • Glyoxal Intermediate Involvement in Genotoxicity : A specific compound closely related to the requested molecule was studied for its genotoxicity, which could be relevant in understanding the safety profile of similar compounds (Gunduz et al., 2018).

Receptor Antagonism

  • Adenosine A2a Receptor Antagonism : Novel diamino derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, similar in structure, have been shown to be potent and selective adenosine A2a receptor antagonists, indicating potential for use in treatments of disorders like Parkinson's disease (Vu et al., 2004).

Future Directions

The development of new antimicrobial agents with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field . Therefore, further exploration of [1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine and its derivatives as antimicrobial agents is a promising future direction .

properties

IUPAC Name

8-(2-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-8-6-11-2-5-16(8)9-10-14-13-7-15(10)4-3-12-9/h3-4,7-8,11H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTFYKCTCDKRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=NC=CN3C2=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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